molecular formula C13H15NO2 B2681448 6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2167124-53-8

6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No. B2681448
CAS RN: 2167124-53-8
M. Wt: 217.268
InChI Key: YWGPLHQXFPYOKU-UHFFFAOYSA-N
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Description

“6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one” is a complex organic compound. It belongs to the class of spiro-fused indoles . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature . N-fused polycyclic indoles are motifs present in a wide range of natural products and pharmaceuticals that exhibit important biological activities .


Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation in a one-pot methodology . The reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets . A four-step process with a 2–3 min residence time, and no aqueous work-up, created spiro [indoline-succinimides], spiro [indole-pyrrolo-succinimides] and spiro [indole-pyrido-succinimides] with high overall yields .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one” include carbamoylation and imidation reactions under ultrasonic irradiation . These reactions are part of a one-pot methodology that enables the fast synthesis of new spiro-fused indoles .

Scientific Research Applications

Novel Probes for Mercury Detection

A novel spirooxazine derivative has been synthesized and studied for its application in the colorimetric detection of Hg²⁺ and CH₃Hg⁺ ions. This compound exhibited high selectivity and sensitivity, transforming structurally to indicate the presence of these ions, demonstrating its potential for environmental monitoring and safety applications (Supak Pattaweepaiboon et al., 2020).

Corrosion Inhibition

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been identified as effective green corrosion inhibitors for mild steel in hydrochloric acid, offering a promising avenue for industrial applications in corrosion protection. These compounds showcase the integration of organic synthesis with material preservation, providing insights into the molecular design of corrosion inhibitors (N. Gupta et al., 2018).

Enhancing Organic Synthesis

Research has demonstrated the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, highlighting the compound's relevance in creating biologically active molecules. This work paves the way for new drug discovery and development processes, emphasizing the importance of spiro compounds in medicinal chemistry (Xiao-Hua Chen et al., 2009).

Green Synthesis Approaches

A greener synthesis method has been developed for spiro[indole-3,5'-[1,3]oxathiolanes], using ultrasound promotion in water. This approach not only underscores the environmental benefits of using less toxic solvents and energy-efficient methods but also the versatility of spiro compounds in organic synthesis (A. Dandia et al., 2010).

Future Directions

The future directions for “6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one” and similar compounds could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This could be significant in organic and medicinal chemistry, as these structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

properties

IUPAC Name

6-methylspiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-2-3-10-11(8-9)14-12(15)13(10)4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGPLHQXFPYOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCOCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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